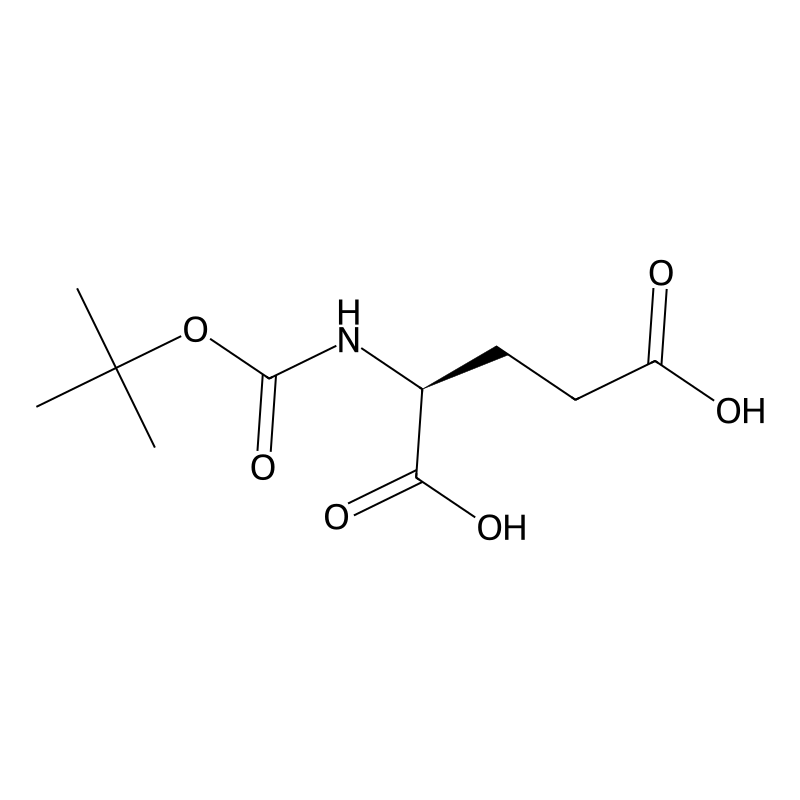

Boc-Glu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Glu-OH (N-alpha-tert-butoxycarbonyl-L-glutamic acid) is a highly versatile dicarboxylic amino acid building block characterized by an acid-labile N-alpha protecting group and two fully unprotected carboxyl groups at the alpha and gamma positions [1]. In industrial and advanced laboratory procurement, this specific protection profile is selected primarily for its utility as a central branching node. Unlike standard side-chain protected derivatives used in linear peptide synthesis, Boc-Glu-OH allows for simultaneous, one-step dual-amidation or dual-esterification at both carboxyl sites [2]. This makes it an essential precursor for synthesizing symmetrical homodimers, branched polyethylene glycol (PEG) lipids, and custom orthogonally protected building blocks where regioselective differentiation of the carboxyl groups is performed downstream [3].

Research Fit

References

- [1] Water-Soluble Chiral Polyisocyanides Showing Thermoresponsive Behavior. Macromolecules, ACS.

- [2] Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics. Pharmaceuticals (Basel).

- [3] A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility. bioRxiv.

Substituting Boc-Glu-OH with its most common in-class analog, Boc-Glu(OtBu)-OH, fundamentally alters the synthetic pathway and prevents simultaneous branching. Because Boc-Glu(OtBu)-OH has its gamma-carboxyl masked by a tert-butyl ester, it can only participate in linear, single-site coupling at the alpha-carboxyl [1]. If a chemist attempts to build a branched dendrimer or a homodimer using the OtBu-protected variant, they must perform an initial coupling, execute a deprotection step, and then perform a second coupling—doubling the process time, increasing reagent consumption, and significantly lowering overall yield [2]. Conversely, substituting with fully unprotected L-glutamic acid requires prior N-protection to prevent uncontrolled polymerization and non-selective N-acylation during activation, adding unnecessary steps to the workflow [3]. Therefore, Boc-Glu-OH is the strict procurement requirement when immediate, controlled dual-carboxyl reactivity is needed alongside N-alpha protection.

Substitution Risk

References

- [1] Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics. Pharmaceuticals (Basel).

- [2] A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility. bioRxiv.

- [3] Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic acid and N alpha-Boc-L-glutamic acid. Int J Pept Protein Res.

Single-Step Symmetrical Branching for Radiopharmaceutical Homodimers

In the development of advanced radiopharmaceuticals, the structure of the linker dictates both synthetic efficiency and in vivo pharmacokinetics. When synthesizing FAP inhibitor (FAPi) homodimers, utilizing Boc-Glu-OH as the central linking node allows for the simultaneous coupling of two FAPi targeting vectors in a single step, yielding the branched Glu-(FAPi)2 intermediate at approximately 95% efficiency [1]. If a side-chain protected comparator like Boc-Glu(OtBu)-OH were used, the synthesis would require a multi-step sequential coupling and deprotection sequence, reducing overall intermediate yield. Furthermore, the resulting Boc-Glu-OH-derived branched architecture produces a more hydrophilic compound than linear squaramide-linked dimers, significantly accelerating clearance from non-target tissues (liver and colon) while maintaining high tumor retention [1].

| Evidence Dimension | Synthetic efficiency and structural hydrophilicity for homodimers |

| Target Compound Data | Boc-Glu-OH enables 1-step dual-coupling (95% yield) to form a hydrophilic branched homodimer. |

| Comparator Or Baseline | Side-chain protected Glu (requires multi-step sequential coupling) and linear squaramide linkers (lower hydrophilicity). |

| Quantified Difference | Eliminates intermediate deprotection steps and reduces non-target organ radiation dose via improved clearance. |

| Conditions | HOBt/EDC coupling in DMF with DIPEA, followed by radiolabeling evaluation. |

For radiopharmaceutical manufacturing, procuring Boc-Glu-OH reduces the step-count for homodimer synthesis while directly improving the clinical safety profile of the final theranostic agent.

High-Yield Synthesis of Branched Double-PEG Lipids

For the formulation of high-curvature micellar nanoparticles, branched PEG-lipids are required to maximize drug solubility. Boc-Glu-OH serves as the critical junction block, reacting with two equivalents of mPEG-NH2 (e.g., 1000 or 2000 g/mol) in a single EDC/DMAP-mediated step to yield a branched double-PEG building block at >90% yield[1]. By contrast, utilizing a linear comparator or a mono-protected glutamic acid derivative restricts the architecture to a single PEG chain per lipid headgroup, which fails to provide the steric bulk necessary for optimal micelle curvature. Nanoparticles formulated with the Boc-Glu-OH-derived branched double-PEG-lipids demonstrated drastically enhanced paclitaxel solubility and up to 72% higher cytotoxicity against cancer cells compared to straight-chain PEG-lipid baselines[1].

| Evidence Dimension | PEG-lipid branching efficiency and downstream cytotoxicity |

| Target Compound Data | Boc-Glu-OH yields double-PEG chains in 1 step (>90% yield), enabling branched lipid formation. |

| Comparator Or Baseline | Linear PEG-lipids or mono-protected Glu precursors (limited to single-PEG attachment). |

| Quantified Difference | 1-step 1:2 stoichiometric expansion; branched formulations yield up to 72% higher cytotoxicity than straight-chain baselines. |

| Conditions | EDC/DMAP coupling in DCM, followed by micellar formulation with paclitaxel. |

Formulators of lipid nanoparticles must procure Boc-Glu-OH to efficiently synthesize the branched double-PEG architectures required for maximizing hydrophobic drug loading.

Precursor Efficiency for Custom Orthogonal Side-Chain Protection

While standard side-chain protected amino acids are commercially available, specialized peptide synthesis often requires custom orthogonal protection (e.g., gamma-fluorenylmethyl esters). Starting with Boc-Glu-OH allows chemists to directly perform regioselective protection of the alpha-carboxyl (via a 5-oxo-4-oxazolidinone ring intermediate) to selectively esterify the gamma-carboxyl [1]. If a laboratory were to use unprotected L-glutamic acid as the baseline starting material, they would first have to perform an N-alpha protection step, which adds processing time, requires additional purification, and reduces the overall yield of the final custom building block. By procuring Boc-Glu-OH, the N-alpha group is already secured with an acid-labile Boc group, allowing immediate progression to regioselective carboxyl differentiation [1].

| Evidence Dimension | Synthetic step-count for custom gamma-esterification |

| Target Compound Data | Boc-Glu-OH allows immediate regioselective alpha-carboxyl masking and gamma-esterification. |

| Comparator Or Baseline | Unprotected L-glutamic acid. |

| Quantified Difference | Eliminates 1 synthetic step (N-protection) and its associated yield losses. |

| Conditions | Formation of 5-oxo-4-oxazolidinone ring followed by side-chain esterification and acidolysis. |

For core facilities synthesizing custom peptide building blocks, starting with Boc-Glu-OH is the most cost- and time-efficient route to orthogonally protected rare derivatives.

Symmetrical Homodimer Synthesis in Radiopharmaceuticals

Boc-Glu-OH is the preferred central linker for coupling two identical targeting ligands (such as FAP inhibitors) simultaneously, creating branched theranostic agents with optimized hydrophilicity and rapid non-target clearance [1].

Branched PEG-Lipid and Dendrimer Manufacturing

The dual unprotected carboxyl groups allow for one-step attachment of multiple PEG chains or dendron arms, essential for formulating high-curvature micellar nanoparticles that maximize the solubility of hydrophobic drugs like paclitaxel [2].

Production of Custom Orthogonally Protected Building Blocks

Acts as the optimal starting material for regioselective esterification protocols, enabling peptide chemists to synthesize specialized gamma-protected glutamic acid derivatives without the need for initial N-alpha protection steps [3].

Application Fit Matrix

References

- [1] Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics. Pharmaceuticals (Basel).

- [2] A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility. bioRxiv.

- [3] Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic acid and N alpha-Boc-L-glutamic acid. Int J Pept Protein Res.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types